molecular formula C18H19NO2 B208564 O-Nornuciferine CAS No. 3153-55-7

O-Nornuciferine

Cat. No.: B208564
CAS No.: 3153-55-7
M. Wt: 281.3 g/mol
InChI Key: AKXOIHNFHOEPHN-CQSZACIVSA-N
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Description

O-Nornuciferine is an aporphine-type alkaloid found in the leaves of the lotus plant (Nelumbo nucifera). It is known for its various biological activities and has been studied for its potential therapeutic applications. This compound is particularly interesting due to its ability to inhibit the hERG potassium channel, making it a subject of research in pharmacology and medicinal chemistry .

Mechanism of Action

Target of Action

O-Nornuciferine, also known as N-Methylasimilobine, primarily targets the hERG (human Ether-à-go-go-Related Gene) potassium channels . These channels are crucial for cardiac repolarization, and their inhibition can lead to prolonged QT intervals, which are associated with arrhythmias.

Mode of Action

This compound interacts with the hERG channels by binding to the channel’s pore region, thereby inhibiting its function . This inhibition prevents the normal flow of potassium ions, which is essential for the repolarization phase of the cardiac action potential. As a result, the compound can prolong the QT interval on an electrocardiogram (ECG), potentially leading to arrhythmias.

Biochemical Pathways

The inhibition of hERG channels by this compound affects the cardiac action potential pathway . By blocking these channels, the compound disrupts the normal ionic currents, particularly the outward potassium current, which is vital for the repolarization phase. This disruption can lead to prolonged depolarization and an increased risk of arrhythmias .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties:

These properties impact its bioavailability, with factors such as poor water solubility potentially limiting its effectiveness .

Result of Action

At the molecular level, the inhibition of hERG channels by this compound leads to prolonged cardiac repolarization. This can manifest at the cellular level as an extended action potential duration in cardiac myocytes. Clinically, this may present as a prolonged QT interval on an ECG, which is a marker for an increased risk of arrhythmias .

Action Environment

Environmental factors such as pH, temperature, and the presence of other ions or compounds can influence the efficacy and stability of this compound. For instance, variations in pH can affect the ionization state of the compound, altering its binding affinity to hERG channels. Additionally, the presence of other drugs that also target hERG channels can lead to competitive inhibition, potentially enhancing or diminishing the effects of this compound .

Biochemical Analysis

Biochemical Properties

O-Nornuciferine interacts with various biomolecules, primarily enzymes and proteins. It has been identified as a potent hERG channel inhibitor . The hERG channel plays a crucial role in the electrical activity of the heart, and its inhibition can affect heart rhythm.

Cellular Effects

This compound has shown various effects on different types of cells. For instance, it has been reported to inhibit the hERG channel in HEK293 cells . This inhibition can influence cell function, particularly in cardiac cells where the hERG channel plays a crucial role in maintaining normal heart rhythm.

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with the hERG channel. It acts as a potent inhibitor of this channel . The hERG channel is a protein that allows potassium ions to pass out of the cell, contributing to the repolarization of the cell’s membrane potential during the cardiac action potential. By inhibiting this channel, this compound can affect the electrical activity of the heart.

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed in studies. For instance, it has been reported that this compound has an IC50 of 7.91 μM in vitro hERG blockages measured in HEK293 cells

Transport and Distribution

It is known to interact with the hERG channel, suggesting it can be transported to the cell membrane where this channel is located

Subcellular Localization

Given its interaction with the hERG channel, it is likely to be found at the cell membrane where this channel is located

Preparation Methods

Synthetic Routes and Reaction Conditions: O-Nornuciferine can be synthesized through various methods, including the use of ionic liquids combined with ultrasonic/microwave-assisted extraction. This method has been shown to be efficient, rapid, and environmentally friendly . The optimal conditions for this extraction involve using a 2.0 mol/L solution of 1-butyl-3-methylimidazolium bromide, with a solid/liquid ratio of 1:15, a time of 2 minutes, and a microwave power of 500 W .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of alkaloids from lotus leaves using solvent extraction methods. High-speed counter-current chromatography (HSCCC) is also employed for the isolation of this compound and other alkaloids from lotus leaves .

Chemical Reactions Analysis

Types of Reactions: O-Nornuciferine undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to inhibit the hERG potassium channel with an IC50 of 7.91 μM in vitro .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The conditions for these reactions vary depending on the desired outcome, but they generally involve controlled temperatures and specific pH levels .

Major Products Formed: The major products formed from the reactions involving this compound depend on the type of reaction. For example, oxidation reactions may yield different oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound .

Properties

IUPAC Name

(6aR)-1-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-19-8-7-12-10-15(20)18(21-2)17-13-6-4-3-5-11(13)9-14(19)16(12)17/h3-6,10,14,20H,7-9H2,1-2H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXOIHNFHOEPHN-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=CC=CC=C43)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C(C3=C2[C@H]1CC4=CC=CC=C43)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10953513
Record name 1-Methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10953513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3153-55-7
Record name (-)-Nornuciferine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3153-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6a-beta-Aporphin-2-ol, 1-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003153557
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10953513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nornuciferine, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2D75P3S5Q6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary sources of N-Methylasimilobine in nature?

A1: N-Methylasimilobine is found in various plant species, with Nelumbo nucifera (lotus) and Stephania cepharantha being notable sources. [, , , ] In Nelumbo nucifera, it is primarily found in the leaves, but also present in the flowers and stems. [, , ] It has also been isolated from the seeds of Stephania cepharantha. []

Q2: What is the chemical structure of N-Methylasimilobine?

A2: N-Methylasimilobine is an aporphine alkaloid. Its structure consists of a tetracyclic ring system with a methoxy group at position 1 and a methyl group on the nitrogen atom at position 7.

Q3: What is the molecular formula and weight of N-Methylasimilobine?

A3: The molecular formula of N-Methylasimilobine is C18H19NO2. It has a molecular weight of 281.35 g/mol. []

Q4: Has the structure of N-Methylasimilobine been confirmed using spectroscopic methods?

A4: Yes, the structure of N-Methylasimilobine has been elucidated using various spectroscopic methods, including 1H and 13C NMR spectroscopy, as well as mass spectrometry. [, , ]

Q5: What are the reported biological activities of N-Methylasimilobine?

A5: N-Methylasimilobine exhibits several biological activities, including:

  • Acetylcholinesterase (AChE) inhibition: It shows potent AChE inhibitory activity, suggesting potential for Alzheimer's disease treatment. []
  • Anti-cancer activity: It has demonstrated cytotoxic activity against human melanoma, prostate, and gastric cancer cell lines. []
  • Antioxidant activity: It displays antioxidant properties, contributing to its potential health benefits. []

Q6: How does N-Methylasimilobine interact with acetylcholinesterase (AChE)?

A6: N-Methylasimilobine acts as a reversible and non-competitive inhibitor of AChE. [] While the exact binding site is yet to be fully elucidated, molecular modeling studies suggest interactions with the enzyme's active site. []

Q7: Is there any research on Structure-Activity Relationships (SAR) for N-Methylasimilobine?

A7: While specific SAR studies on N-Methylasimilobine are limited, research on related aporphine alkaloids suggests that the presence and position of substituents on the aromatic ring system can significantly influence biological activity. [, ]

Q8: What analytical methods are used to characterize and quantify N-Methylasimilobine?

A8: Various analytical techniques are employed for N-Methylasimilobine analysis, including:

  • High-Performance Liquid Chromatography (HPLC): Commonly used with different detection methods like photodiode array detection (PDA) and mass spectrometry (MS) for separation and quantification. [, , , ]
  • Leaf Spray Mass Spectrometry (LS-MS): Utilized for rapid in situ analysis and profiling of alkaloids in plant material. []
  • Nuclear Magnetic Resonance (NMR) spectroscopy: Employed for structural characterization and confirmation. []

Q9: Are there any specific extraction methods optimized for N-Methylasimilobine from plant sources?

A9: Several extraction techniques have been investigated for N-Methylasimilobine, including:

  • Solid-phase extraction (SPE): Used as a pre-treatment step before HPLC analysis to isolate and concentrate alkaloids from plant extracts. []
  • Emulsion Liquid Membrane (ELM): A novel method for separating and extracting N-Methylasimilobine and related alkaloids from Nelumbo nucifera. []
  • Deep Eutectic Solvents (DESs): A green chemistry approach for extracting alkaloids, including N-Methylasimilobine, from Nelumbo nucifera leaves. []
  • Ultrahigh Pressure-Assisted Extraction (UPE): Combined with cloud point extraction (CPE) for rapid extraction and pre-concentration of alkaloids from Nelumbo nucifera leaves. []

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